Z-Pro-OH
Overview
Description
L-Cbz-Proline, also known as N-benzyloxycarbonyl-L-proline, is a derivative of the amino acid proline. It is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal. The benzyloxycarbonyl (Cbz) group protects the amino group of proline, preventing unwanted reactions during peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cbz-Proline is typically synthesized by reacting L-proline with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature . The general reaction scheme is as follows:
L-Proline+Benzyl chloroformate→L-Cbz-Proline+HCl
Industrial Production Methods
Industrial production of L-Cbz-Proline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
L-Cbz-Proline undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Nucleophilic Substitution: The Cbz group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The proline ring can undergo oxidation to form hydroxyproline or reduction to form prolinamide.
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.
Nucleophilic Substitution: Ammonia, primary or secondary amines, alcohols, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrogenation: L-Proline.
Nucleophilic Substitution: Various substituted proline derivatives.
Oxidation: Hydroxyproline.
Reduction: Prolinamide.
Scientific Research Applications
L-Cbz-Proline is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the amino group in peptide synthesis.
Enzyme Inhibition Studies: Acts as an inhibitor of prolidase, an enzyme involved in collagen metabolism.
Drug Development: Serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic drugs.
Biocatalysis: Used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Mechanism of Action
L-Cbz-Proline exerts its effects primarily through the protection of the amino group in peptide synthesis. The Cbz group prevents unwanted side reactions by blocking the nucleophilic activity of the amino group. In enzyme inhibition studies, L-Cbz-Proline binds to the active site of prolidase, preventing the enzyme from cleaving dipeptides .
Comparison with Similar Compounds
L-Cbz-Proline is unique due to its stability and ease of removal compared to other protecting groups. Similar compounds include:
N-Boc-Proline: Uses the t-butoxycarbonyl (Boc) group as a protecting group.
N-Fmoc-Proline: Uses the fluorenylmethyloxycarbonyl (Fmoc) group.
L-Cbz-Proline stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications.
Biological Activity
Z-Pro-OH, also known as carbobenzoxy-L-prolyl-L-proline, is a synthetic dipeptide that plays a significant role in various biological processes. This compound is particularly noteworthy for its applications in peptide synthesis and its interactions with enzymes, making it a subject of interest in pharmacological research. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₃₃N₃O₄
- Molecular Weight : 346.38 g/mol
- Structure : this compound consists of two proline residues linked by a peptide bond, with a carbobenzoxy protecting group at the N-terminus of the first proline. This structure is essential for its stability and reactivity in biochemical applications.
This compound primarily acts as a peptide building block and a prolidase inhibitor . Its biological significance arises from its ability to influence enzyme activity, particularly with prolyl oligopeptidase (POP), an enzyme that degrades proline-rich peptides. The inhibition of POP by this compound suggests its potential role in modulating metabolic pathways associated with peptide synthesis and degradation, which could have implications for neurodegenerative diseases and other conditions.
Enzyme Interactions
Research has shown that this compound interacts with various enzymes involved in peptide metabolism. Notably, studies indicate that:
- Inhibition of Prolyl Oligopeptidase : this compound has been demonstrated to inhibit POP, which may lead to increased levels of proline-containing peptides in biological systems. This interaction is crucial for understanding its potential therapeutic applications in treating conditions like Alzheimer's disease.
- Substrate for Proteases : As a substrate for certain proteases, this compound allows researchers to investigate catalytic mechanisms and enzyme specificity. This property is valuable for drug design, where understanding enzyme interactions can lead to more effective therapeutic agents.
Case Studies
Several studies have explored the effects of this compound on biological systems:
- Neurodegenerative Disease Models : In animal models of neurodegenerative diseases, the administration of this compound has shown promise in enhancing cognitive function by modulating peptide levels that are critical for neuronal health.
- Pharmacological Applications : Derivatives of this compound have been studied for their binding affinities to various biological targets, indicating potential uses in drug development aimed at specific enzyme interactions.
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Peptide Synthesis : It is widely used as a building block in synthesizing longer peptides that require specific proline sequences essential for structural stability and biological function.
- Drug Development : The compound's ability to interact with enzymes makes it an attractive candidate for developing new drugs targeting metabolic pathways involved in diseases such as cancer and neurodegeneration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds involved in peptide synthesis:
Compound | Structure Type | Key Activity |
---|---|---|
Z-Gly-OH | Dipeptide | Inhibits glycine-rich peptide degradation |
Z-Ala-OH | Dipeptide | Stabilizes peptide structures |
Z-Leu-OH | Dipeptide | Enhances binding affinity to receptors |
Properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150856 | |
Record name | Carbobenzoxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-11-4 | |
Record name | Benzyloxycarbonyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbobenzoxyproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbobenzoxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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